molecular formula C13H21NO2 B13992303 tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

Cat. No.: B13992303
M. Wt: 223.31 g/mol
InChI Key: IOVIFYGNRCQCJE-ZDUSSCGKSA-N
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Description

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate: is an organic compound that belongs to the class of esters It features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with an ethynyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with a suitable pyrrolidine derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine derivative displaces the bromide ion from tert-butyl bromoacetate, forming the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate depends on its specific application. For instance, if used as a reagent in a chemical reaction, its mechanism involves the interaction of its functional groups with other reactants. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the pyrrolidine ring.

    This compound: Features different ester groups, leading to variations in reactivity and applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate

InChI

InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3/t13-/m0/s1

InChI Key

IOVIFYGNRCQCJE-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@]1(CCCN1CC(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCCN1CC(=O)OC(C)(C)C)C#C

Origin of Product

United States

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